N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide
Description
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide is a chemical compound featuring a combination of pyridine, oxolane, and indazole moieties
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(15-12-5-1-2-6-13(12)20-21-15)19-14-7-9-23-16(14)11-4-3-8-18-10-11/h1-6,8,10,14,16H,7,9H2,(H,19,22)(H,20,21)/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVOKOJMMXFBCV-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=NNC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC(=O)C2=NNC3=CC=CC=C32)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be utilized to prepare N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide, including:
Step-by-step Synthesis: : This typically involves building the compound through a series of reactions:
Formation of the oxolane ring: : A starting pyridine derivative undergoes nucleophilic addition to form the oxolane ring.
Coupling of the indazole moiety: : This may require a reaction such as a cyclization.
Industrial Production Methods
Scaling up the synthesis for industrial production would involve similar steps but optimized for efficiency and yield. Continuous flow reactors and automated synthesis could be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using reagents such as mCPBA to introduce additional functional groups.
Reduction: : Catalytic hydrogenation can be applied to reduce the compound.
Substitution: : Halogenation or nitration can occur under appropriate conditions to yield various derivatives.
Common Reagents and Conditions
Oxidizing agents: : mCPBA, KMnO4, H2O2.
Reducing agents: : H2 gas with Pd/C, NaBH4, LiAlH4.
Substitution reagents: : Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products of these reactions vary, leading to the formation of new functional groups, hydroxyl derivatives, or halogenated products, which can be precursors for further synthesis.
Scientific Research Applications
Chemistry
In chemistry, N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide is used as:
A building block for the synthesis of complex organic molecules.
A starting material for the production of pharmaceuticals.
Biology
In biological research, it serves as:
A ligand in receptor binding studies.
A probe to study enzyme mechanisms and interactions.
Medicine
Medical research harnesses the compound for:
Drug development: : Potential as a lead compound in the development of new therapeutics.
Biological assays: : Used in assays to investigate biological pathways.
Industry
Industrially, it can be utilized in:
Chemical manufacturing: : For the production of fine chemicals and specialty intermediates.
Material science: : As a precursor for new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including:
Receptor binding: : Specific interaction with cellular receptors, influencing signaling pathways.
Enzyme inhibition: : Can act as an inhibitor or activator of particular enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Comparing N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide with other similar compounds:
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxylic acid
Presence of carboxylic acid instead of carboxamide.
Different biological activity and solubility properties.
2-pyridin-3-yloxolan-3-yl]-1H-indazole-3-carboxamide
Absence of stereocenters, leading to different stereochemical interactions.
Uniqueness
This compound stands out due to its unique combination of oxolane, pyridine, and indazole rings, granting it distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
